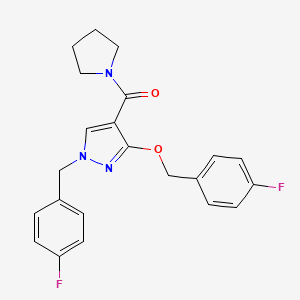

(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21F2N3O2 and its molecular weight is 397.426. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anti-inflammatory applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring substituted with fluorobenzyl groups and a pyrrolidine moiety. The presence of fluorine atoms is known to enhance pharmacological properties, including bioavailability and metabolic stability.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of similar pyrazole derivatives against the Japanese encephalitis virus (JEV). For instance, compounds derived from pyrazole exhibited significant inhibition of JEV replication in neuronal cells, with a reported inhibition exceeding 90% for certain derivatives. In vivo studies indicated that these compounds did not show noticeable toxicity at doses up to 100 mg/kg/day . The mechanism involves modulation of oxidative stress pathways and regulation of the NRF2-SQSTM1 signaling pathway, suggesting potential for broader antiviral applications against flaviviruses .

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of pyrazole derivatives, showcasing their ability to inhibit pro-inflammatory cytokines and reduce inflammation in acute peritonitis models. Specifically, one derivative demonstrated low cytotoxicity while effectively modulating inflammatory responses . The structure-activity relationship indicates that modifications on the pyrazole ring can significantly influence anti-inflammatory efficacy.

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50/EC50 Value | Reference |

|---|---|---|---|

| 1b | Antiviral | >70% inhibition | |

| 1f | Antiviral | >90% inhibition | |

| 16 | Anti-inflammatory | IC50 = 1.93 nM | |

| Various | Cytotoxicity (MCF7) | IC50 = 0.01 µM |

The biological activity of this compound is attributed to several mechanisms:

- Antiviral Mechanism : Inhibition of viral replication through modulation of host cell oxidative stress responses.

- Anti-inflammatory Mechanism : Inhibition of key inflammatory pathways and cytokine release, potentially through P2Y14 receptor antagonism .

Research Findings

Recent advancements in drug discovery involving pyrazole derivatives have identified several promising candidates with notable biological activities:

- A series of pyrazole analogues have been synthesized and tested for their effects on various cancer cell lines, revealing significant cytotoxicity against MCF7 and other lines .

- The exploration of structure-activity relationships has led to the identification of derivatives with enhanced potency and selectivity for specific biological targets.

Propriétés

IUPAC Name |

[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N3O2/c23-18-7-3-16(4-8-18)13-27-14-20(22(28)26-11-1-2-12-26)21(25-27)29-15-17-5-9-19(24)10-6-17/h3-10,14H,1-2,11-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZNZEVUNNZZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.